![molecular formula C14H18N2O4 B4012906 N-[4-(allyloxy)phenyl]-N'-(2-hydroxypropyl)ethanediamide](/img/structure/B4012906.png)
N-[4-(allyloxy)phenyl]-N'-(2-hydroxypropyl)ethanediamide
Overview
Description
Synthetic organic chemistry involves the creation and study of organic compounds, which includes a vast range of molecules with diverse properties and applications. Compounds like "N-[4-(allyloxy)phenyl]-N'-(2-hydroxypropyl)ethanediamide" are synthesized for various purposes, including research into new materials, drugs, and biological probes.
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step chemical reactions, starting from simpler molecules. Techniques such as nucleophilic substitution, condensation reactions, and protective group strategies are commonly employed. For instance, the synthesis of N-hydroxy-N'-phenyloctanediamide demonstrates a practical approach to obtaining products with specific functionalities through a controlled process (Stowell, Huot, & Van Voast, 1995).
Molecular Structure Analysis
The molecular structure of organic compounds is determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These methods provide insights into the compound's geometry, electronic structure, and the nature of its chemical bonds. For example, X-ray analysis has been used to elucidate the structure of complex molecules, revealing their stereochemistry and molecular conformations (Ross et al., 1996).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(2-hydroxypropyl)-N'-(4-prop-2-enoxyphenyl)oxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-3-8-20-12-6-4-11(5-7-12)16-14(19)13(18)15-9-10(2)17/h3-7,10,17H,1,8-9H2,2H3,(H,15,18)(H,16,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIHCRZFVVHIZQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=CC=C(C=C1)OCC=C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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